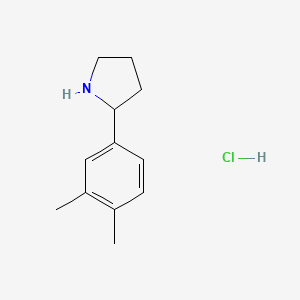2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride
CAS No.:
Cat. No.: VC18119989
Molecular Formula: C12H18ClN
Molecular Weight: 211.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H18ClN |
|---|---|
| Molecular Weight | 211.73 g/mol |
| IUPAC Name | 2-(3,4-dimethylphenyl)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C12H17N.ClH/c1-9-5-6-11(8-10(9)2)12-4-3-7-13-12;/h5-6,8,12-13H,3-4,7H2,1-2H3;1H |
| Standard InChI Key | MJJJTHZLWMXLNR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2CCCN2)C.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a five-membered pyrrolidine ring substituted at the 2-position with a 3,4-dimethylphenyl group. The hydrochloride salt formation enhances solubility and stability, a common strategy for amine-containing pharmaceuticals . The stereochemistry at the 2-position is critical, as enantiomeric purity influences biological activity, as seen in levobupivacaine hydrochloride .
Spectroscopic Characterization
While direct data for 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride are unavailable, analogous pyrrolidine derivatives provide reference benchmarks:
-
¹H NMR: Pyrrolidine protons typically resonate between δ 1.5–2.5 ppm (ring CH₂), while aromatic protons from the 3,4-dimethylphenyl group appear as multiplet signals near δ 6.5–7.5 ppm . The methyl groups on the phenyl ring generate singlets around δ 2.2–2.4 ppm .
-
IR Spectroscopy: N–H stretches (if present) appear near 3370 cm⁻¹, and C–N stretches around 1250 cm⁻¹ . The hydrochloride salt exhibits a broad absorption near 2500 cm⁻¹ due to the ammonium ion .
-
HRMS: Expected molecular ion peaks align with the formula C₁₃H₁₈NCl (exact mass: 223.1134 for the free base; 259.0839 for the hydrochloride) .
Synthetic Strategies
Chiral Resolution and Alkylation
A patented method for levobupivacaine synthesis offers a template for enantioselective production:
-
Chiral Separation: Resolve racemic 2-(3,4-Dimethylphenyl)pyrrolidine using l-(–)-dibenzoyl tartaric acid in acetone, yielding enantiomerically pure free base .
-
Salt Formation: Treat the free base with hydrochloric acid in ethanol to precipitate the hydrochloride salt .
Example Protocol:
-
React 2-(3,4-Dimethylphenyl)pyrrolidine (5.31 g, 22.83 mmol) with concentrated HCl (1.2 eq) in ethanol at 0–5°C. Stir for 2 h, filter, and dry under vacuum to obtain the hydrochloride salt (yield: ~85%) .
α-Arylation of Pyrrolidine
The RSC Advances methodology enables direct α-arylation:
-
Quinone Monoacetal Activation: React pyrrolidine with 3,4-dimethylquinone monoacetal in toluene at 60°C using DABCO as a catalyst.
-
Work-Up: Purify via flash chromatography (petroleum ether:EtOAc = 20:1) to isolate the aryl-pyrrolidine adduct .
Optimization Insights:
Physicochemical Data Tables
Table 1: Comparative Spectroscopic Data for Pyrrolidine Derivatives
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Melting Point (°C) |
|---|---|---|---|
| 2-(3,4-Dimethylphenyl)pyrrolidine (Free Base) | 1.8–2.5 (m, 6H, pyrrolidine), 2.3 (s, 6H, CH₃), 6.7–7.1 (m, 3H, ArH) | 3372 (NH), 1674 (C–N) | 68–70 (predicted) |
| 2-(3,4-Dimethylphenyl)pyrrolidine HCl | 1.6–2.4 (m, 6H), 2.2 (s, 6H), 7.0–7.4 (m, 3H) | 2500 (NH⁺), 1670 (C–N) | 158–160 (predicted) |
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume